N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide
Description
This compound is a structurally complex sulfonamide-acetamide hybrid featuring a pyridinyl-piperazine scaffold substituted with chloro and trifluoromethyl groups. The core structure includes:
- A piperazine ring linked to the pyridinyl group, enhancing conformational flexibility and enabling interactions with biological targets.
- A 2-oxoethoxy sulfonamide bridge connecting the piperazine to a phenylacetamide group, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[4-[[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N5O5S/c1-13(30)26-15-2-4-16(5-3-15)35(32,33)27-34-12-18(31)28-6-8-29(9-7-28)19-17(21)10-14(11-25-19)20(22,23)24/h2-5,10-11,27H,6-9,12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMRORIWFTLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NOCC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients. TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Tfmp derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Tfmp derivatives have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their interaction with the environment.
Biological Activity
N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide is a complex organic compound with potential biological activity. Its structure includes a piperazine moiety and a trifluoromethyl-pyridine, which are known to influence pharmacological properties. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₈H₁₈ClF₃N₅O₃S
- Molecular Weight : 488.26 g/mol
- CAS Number : 338792-94-2
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism, particularly phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence .
- Antibacterial Properties : Studies indicate that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This is attributed to its ability to interfere with bacterial growth without causing rapid cytotoxicity in human cells .
- Targeting Bacterial Resistance Mechanisms : Research has highlighted that the compound's effectiveness can be diminished by efflux mechanisms in bacteria, suggesting a need for combination therapies to enhance its efficacy against resistant strains .
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
In a study published in Nature Communications, researchers tested the compound against various bacterial strains. It demonstrated submicromolar inhibition of Sfp-PPTase, leading to reduced secondary metabolite production in Bacillus subtilis. This was significant as it showed potential for development into a therapeutic agent targeting bacterial infections without harming human cells .
Case Study 2: Pharmacokinetic Profiling
Another research effort focused on the pharmacokinetics of this compound. The study evaluated absorption, distribution, metabolism, and excretion (ADME) profiles, revealing favorable characteristics that support its potential use as an antibiotic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key pharmacophoric elements with several derivatives reported in the literature. Below is a detailed comparison based on substituent variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
*Molecular weights estimated based on structural analogs.
Key Observations
Substituent Impact on Lipophilicity :
- The trifluoromethyl and chloro groups in the target compound increase lipophilicity compared to methoxy (8d) or difluorobenzoyl (8c) analogs. This may enhance blood-brain barrier permeability but reduce solubility .
- Fluorine atoms in 8c and 8d improve metabolic stability by resisting oxidative degradation .
Piperazine vs.
Biological Activity Trends :
- Analogs with trifluoromethyl/chloro substituents (e.g., 8b) often exhibit stronger receptor binding in antibacterial or kinase inhibition assays, though specific data for the target compound are unavailable .
- Sulfonamide-containing derivatives (e.g., ) show promise in targeting sulfa-drug-resistant pathogens .
Research Implications and Limitations
- Gaps in Data: While the target compound’s synthesis and suppliers are noted (), its biological activity and pharmacokinetic profile remain uncharacterized in the provided evidence.
- Design Recommendations : Introducing polar groups (e.g., methoxy or fluorine) could mitigate solubility issues observed in highly lipophilic analogs like the target compound .
Q & A
Q. Methodological solutions :
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests .
- Dose-response curves : Calculate IC₅₀ values in triplicate to assess reproducibility .
Advanced: What strategies enhance target selectivity via sulfonyl/acetamide modifications?
Answer:
- Sulfonyl group derivatization : Replace with sulfonamides or sulfonic esters to alter steric bulk and hydrogen-bonding capacity .
- Acetamide substitution : Introduce methyl/fluoro groups to modulate lipophilicity (logP) and membrane permeability .
- Structure-activity relationship (SAR) : Use parallel synthesis to generate analogs with varying substituents on the pyridine ring .
Example : Trifluoromethyl groups improve metabolic stability but may reduce solubility; balance via co-solvents (e.g., PEG-400) .
Basic: What in vitro models are suitable for initial pharmacological screening?
Answer:
- Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization or radiometric methods .
- Cell-based assays :
- Apoptosis : Caspase-3/7 activation in cancer lines (e.g., MCF-7) .
- Receptor binding : Radiolabeled ligand displacement in membrane preparations .
Validation : Include positive controls (e.g., staurosporine for kinases) .
Advanced: How does stability under pH/light affect reproducibility, and how can this be mitigated?
Answer:
- pH sensitivity : The sulfonamide group hydrolyzes under acidic conditions (pH <4), generating sulfonic acid byproducts .
- Light exposure : UV light degrades the trifluoromethyl-pyridine moiety, forming chloro derivatives .
Q. Mitigation :
- Storage : Lyophilize and store at -80°C under argon .
- Buffers : Use neutral phosphate buffers (pH 7.4) for in vitro studies .
Advanced: Which computational methods predict binding affinity and mechanisms?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinase domains) .
- Molecular dynamics (MD) : Assess binding stability over 100-ns simulations (AMBER force field) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .
Validation : Cross-correlate with experimental IC₅₀ values .
Basic: What purification techniques ensure high purity?
Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc → CH₂Cl₂:MeOH) .
- HPLC : Reverse-phase C18 column (ACN:H₂O + 0.1% TFA) for final polishing .
- Recrystallization : Ethanol/water mixtures for crystalline product .
Purity criteria : >95% by HPLC, single spot on TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
